Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate
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Overview
Description
Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O2 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed on the carbamate group to yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: The major product would be a benzyl alcohol or benzaldehyde, depending on the extent of oxidation.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be benzyl-substituted derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure, which can fit into enzyme active sites.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers with spirocyclic units.
Mechanism of Action
The mechanism by which Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors through its spirocyclic core and benzyl group. These interactions can lead to inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
- Benzyl N-[(2R,4r,5S)-7-aminospiro[3.3]heptan-2-yl]carbamate
- Benzyl cis-4-aminocyclohexylcarbamate
- Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate
Uniqueness: Benzyl ((2S,4r,5R)-5-aminospiro[3.3]heptan-2-yl)carbamate is unique due to its specific stereochemistry and spirocyclic structure. This gives it distinct physical and chemical properties compared to other similar compounds, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
benzyl N-[(7R)-7-aminospiro[3.3]heptan-2-yl]carbamate |
InChI |
InChI=1S/C15H20N2O2/c16-13-6-7-15(13)8-12(9-15)17-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,16H2,(H,17,18)/t12?,13-,15?/m1/s1 |
InChI Key |
XWMQSGCQIQOYOK-JVWICGRDSA-N |
Isomeric SMILES |
C1CC2([C@@H]1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC2(C1N)CC(C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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